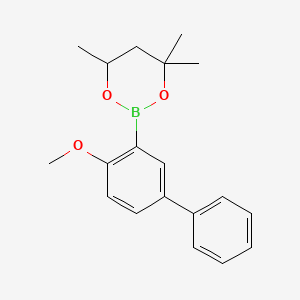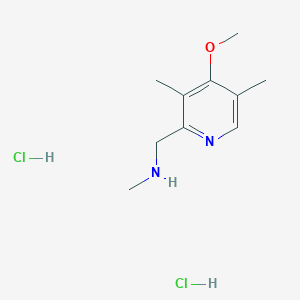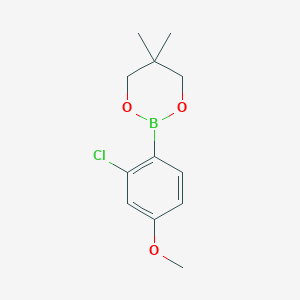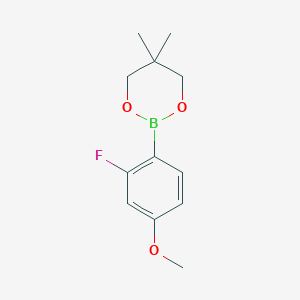
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as MBT, is a boron-containing compound that has been gaining increasing attention due to its unique properties and potential applications in both scientific research and industrial applications. MBT is a highly versatile compound that can be used for various purposes, such as synthesis, catalysis, and drug delivery.
科学的研究の応用
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has many potential applications in scientific research. It has been used in the synthesis of various compounds, such as polymers, pharmaceuticals, and fine chemicals. It has also been used as a catalyst in organic reactions, such as the Heck reaction. In addition, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in the synthesis of boron-containing drugs, such as boron-containing antibodies and boron-containing peptides, for use in drug delivery and targeted therapy.
作用機序
The mechanism of action of 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is believed that 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane binds to certain proteins, such as enzymes, and modulates their activity. This modulation of enzyme activity can lead to changes in biochemical and physiological processes, which is the basis of its potential applications in drug delivery and targeted therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane are not yet fully understood. However, it is believed that 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane can modulate the activity of certain enzymes, leading to changes in biochemical and physiological processes. For example, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
実験室実験の利点と制限
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages for use in lab experiments. It is highly versatile, cost-effective, and easy to synthesize. In addition, it can be used in a wide range of applications, such as synthesis, catalysis, and drug delivery. However, it is important to note that 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not yet fully understood and its effects are still being studied. Therefore, it is important to use caution when using 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane in lab experiments.
将来の方向性
There are many potential future directions for 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane. One potential direction is the development of more effective and targeted drugs for use in drug delivery and targeted therapy. Another potential direction is the development of new catalysts and reagents for use in organic synthesis. In addition, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the development of new materials, such as polymers and fine chemicals. Finally, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the development of new diagnostic and imaging agents for use in medical imaging.
合成法
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized from the reaction of 4-methoxybiphenyl and trimethylboroxine in a two-step process. In the first step, the 4-methoxybiphenyl is reacted with trimethylboroxine in the presence of a base, such as sodium hydroxide, to form a boronate ester. In the second step, the boronate ester is reacted with a nucleophile, such as a primary amine, to form 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This synthesis method is simple, efficient, and cost-effective and can be used to produce large quantities of 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
特性
IUPAC Name |
2-(2-methoxy-5-phenylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-14-13-19(2,3)23-20(22-14)17-12-16(10-11-18(17)21-4)15-8-6-5-7-9-15/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBPFSMEDYUAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybiphenyl-3-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)








